5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1260740-15-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a carboxylic acid moiety at position 2. The oxadiazole scaffold is known for its metabolic stability and bioisosteric resemblance to amide bonds, making it a valuable pharmacophore in medicinal chemistry . The 2-chlorophenyl substituent enhances lipophilicity and may influence target binding through steric and electronic effects. This compound is synthesized via hydrolysis of its ethyl ester precursor under basic conditions, as demonstrated in analogous procedures for related oxadiazoles .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZRKMKBNNYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with 2-Chlorobenzoyl Derivatives
A common approach involves the reaction of amidoximes derived from appropriate nitriles with 2-chlorobenzoyl chlorides or acid derivatives. The amidoxime acts as a nucleophile attacking the acyl chloride, followed by cyclization to form the 1,2,4-oxadiazole ring.
- Procedure Example : The amidoxime is reacted with 2-chlorobenzoyl chloride in anhydrous dichloromethane with potassium carbonate as base under nitrogen atmosphere. After stirring, the reaction mixture is subjected to microwave irradiation (75 W, 100–105 °C) for 5–45 minutes to promote cyclization. The product is purified by silica gel chromatography using hexanes/ethyl acetate (9:1) as eluent.
Solid-Supported Microwave-Assisted Synthesis
Microwave irradiation on solid-supported reagents has been shown to enhance reaction rates and yields for oxadiazole formation.
- Details : The reaction mixture, after initial stirring, is adsorbed onto silica gel and solvent removed under reduced pressure. Microwave irradiation accelerates ring closure, and the products are isolated by chromatographic purification.
One-Pot Synthesis from Carboxylic Acids and Amidoximes
Recent advances include one-pot protocols where carboxylic acids (including substituted benzoic acids) react with amidoximes or related intermediates in the presence of dehydrating agents or catalysts to form 1,2,4-oxadiazoles directly.
- Example : A one-pot procedure involves reacting 2-chlorobenzoic acid with an amidoxime precursor in a suitable solvent (e.g., 1,4-dioxane) under heating (80–120 °C) with catalytic copper salts and bases like cesium carbonate. This method yields the target oxadiazole with good efficiency and tolerance to substituents.
Comparative Data Table of Preparation Methods
*Yields are approximate and derived from analogous compounds with similar substitution patterns.
Detailed Research Findings and Notes
Microwave-Assisted Synthesis : The use of microwave irradiation in the presence of silica gel as a solid support significantly reduces reaction times from hours to minutes and improves yields by promoting efficient intramolecular cyclization.
Base and Solvent Effects : Potassium carbonate is effective as a base in dichloromethane for amidoxime acylation and subsequent cyclization. Anhydrous conditions and inert atmosphere (N2) prevent side reactions.
One-Pot Protocols : These methods streamline synthesis by combining activation, coupling, and cyclization steps, reducing purification requirements. Copper-catalyzed coupling with cesium carbonate base in 1,4-dioxane has been demonstrated to tolerate various substituents including chloro groups on the aromatic ring.
Purification : Silica gel chromatography using nonpolar to moderately polar solvent systems (hexanes/ethyl acetate) is standard to isolate pure this compound.
Alternative Cyclization Agents : While phosphoryl chloride is a known dehydrating agent for oxadiazole ring formation in related systems, it is less commonly used for 1,2,4-oxadiazoles with chloro substituents due to harsher conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Hydrolysis: The carboxylic acid group can be hydrolyzed to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions of suitable precursors. One common method includes the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound. Industrial production may involve continuous flow reactors and optimized conditions to enhance yield and purity.
Key Reactions
- Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.
- Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
- Hydrolysis: The carboxylic acid group can be hydrolyzed to form different derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry
- Used as a building block for synthesizing more complex molecules.
Biology
- Investigated for potential biological activities including:
Medicine
- Ongoing studies are exploring its therapeutic potential for various diseases, particularly due to its interaction with biological targets such as enzymes and receptors.
Industry
- Utilized in developing new materials and as a precursor for other chemical compounds.
The biological activity of this compound has been the subject of numerous studies. Its unique structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects. Notable activities include:
- Antibacterial Activity: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Antifungal and Antiviral Properties: Related compounds have shown promise in inhibiting fungal growth and viral replication.
Case Studies and Research Findings
Research has highlighted several case studies that explore the pharmacological potential of oxadiazole derivatives:
- Antimicrobial Evaluation: A study demonstrated that various synthesized derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa using disc diffusion methods .
- Pharmacological Assessment: Another study assessed anti-inflammatory properties of oxadiazole derivatives using carrageenan-induced rat paw edema models, showing promising results compared to standard medications like diclofenac .
- Molecular Docking Studies: Research utilizing molecular docking techniques has revealed interactions between oxadiazole derivatives and peptide deformylase enzymes, suggesting a mechanism for their antibacterial action .
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Biological Activity
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Synthesis
The chemical formula of this compound is C9H5ClN2O, featuring a five-membered ring structure with two nitrogen atoms and a carboxylic acid group. The synthesis often involves cyclization reactions, such as the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the oxadiazole compound.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different pathogens. A related study indicated that oxadiazole derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors. For instance, it has been noted to modulate the activity of topoisomerase I, an essential enzyme for DNA replication and transcription .
Case Studies and Research Findings
A summary of notable studies evaluating the biological activities of this compound is presented below:
Comparative Analysis with Related Compounds
Comparative studies have shown that this compound exhibits unique properties compared to other oxadiazole derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (MCF-7) | 0.65 |
| Doxorubicin | Anticancer (MCF-7) | 0.15 |
| Other Oxadiazoles | Varies widely (0.11 - 10) depending on structure | Varies |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
